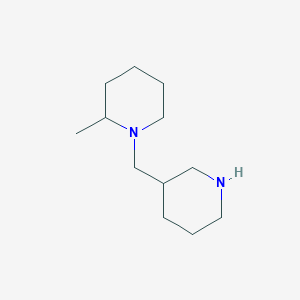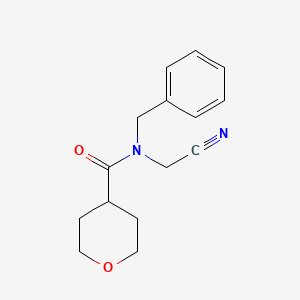![molecular formula C16H12Cl3N5OS B2974796 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 905765-03-9](/img/structure/B2974796.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is an intricate compound with promising applications. This compound falls under the category of heterocyclic compounds due to its 1,2,4-triazole ring, a structure known for its presence in various pharmacologically active agents.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis starts with commercially available 2-chlorobenzaldehyde and 2,6-dichlorobenzylamine.
Synthesis of Intermediate: : The initial step involves creating an intermediate through a nucleophilic substitution reaction where 2-chlorobenzaldehyde reacts with thiosemicarbazide in an ethanol solvent. This reaction forms 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Formation of Final Compound: : The intermediate is then reacted with 2,6-dichlorobenzylamine under acidic conditions to yield the final compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is vital. The process can be scaled up by:
Employing continuous flow reactors to maintain reaction consistency and efficiency.
Using environmentally friendly solvents and catalysts to adhere to green chemistry principles.
Ensuring rigorous purification steps, like recrystallization or chromatography, to achieve high-purity product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the thiol group with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted triazole derivatives.
科学的研究の応用
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has a range of scientific research applications, including:
Chemistry: : Used as a precursor in synthesizing more complex heterocyclic compounds.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific electronic properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes like cytochrome P450, receptors like GABA (gamma-aminobutyric acid) receptors.
Pathways Involved: : Inhibiting enzyme activity, modulating receptor binding which results in altered physiological responses.
類似化合物との比較
Compared to other similar heterocyclic compounds:
Uniqueness: : The combination of the 1,2,4-triazole ring and the dichlorophenyl group gives it unique biological activities.
Similar Compounds
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(2-chlorophenyl)-2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Hope this helps! Where do you want to dive deeper?
特性
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-5-2-1-4-9(10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)6-3-7-12(14)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAGOZRZSROPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2974718.png)

![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2974724.png)
![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)
![rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis](/img/structure/B2974729.png)



